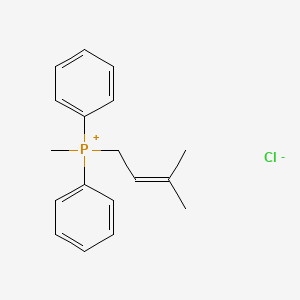
Methyl(3-methylbut-2-en-1-yl)diphenylphosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 245402, also known as 3,4-Dimethoxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, 3,4-Dimethoxybenzaldehyde is produced by the methylation of vanillin using dimethyl sulfate or methyl chloride. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
化学反応の分析
Types of Reactions
3,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3,4-Dimethoxybenzaldehyde has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of fragrances, flavors, and dyes.
作用機序
The mechanism of action of 3,4-Dimethoxybenzaldehyde depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be measured to study enzyme activity. In drug synthesis, it serves as a building block for compounds that interact with biological targets, such as receptors or enzymes, to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A precursor to 3,4-Dimethoxybenzaldehyde, commonly used in flavoring and fragrance industries.
3,4,5-Trimethoxybenzaldehyde: A similar compound with an additional methoxy group, used in organic synthesis.
2,5-Dimethoxybenzaldehyde: Another derivative of benzaldehyde with different substitution patterns, used in chemical research.
Uniqueness
3,4-Dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy groups make it a versatile intermediate in organic synthesis, allowing for various chemical transformations and applications in different fields.
特性
CAS番号 |
56771-23-4 |
|---|---|
分子式 |
C18H22ClP |
分子量 |
304.8 g/mol |
IUPAC名 |
methyl-(3-methylbut-2-enyl)-diphenylphosphanium;chloride |
InChI |
InChI=1S/C18H22P.ClH/c1-16(2)14-15-19(3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YFGTVJLJESLNOQ-UHFFFAOYSA-M |
正規SMILES |
CC(=CC[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















